3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole
Description
Properties
CAS No. |
638163-15-2 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)14-8-12(17-15-14)6-7-13-9-16-13/h2-8,13H,9H2,1H3 |
InChI Key |
QUUVHWJYSVVVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C=CC3CO3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
One effective method for synthesizing oxazoles is through cyclization reactions involving α-amino acids or their derivatives. For instance, a common approach involves using 4-methylphenyl isocyanate and an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions to form the oxazole ring.
$$
\text{4-Methylphenyl isocyanate} + \text{Aldehyde} \rightarrow \text{Intermediate} \rightarrow \text{3-(4-Methylphenyl)-5-oxazole}
$$
This method can yield the desired oxazole in moderate to high yields depending on the reaction conditions (temperature, solvent).
Nucleophilic Additions
Nucleophilic addition reactions can also be employed to synthesize oxazoles through the reaction of α-halo ketones with amines or other nucleophiles. For example, using 2-bromoacetophenone with an amine can lead to the formation of substituted oxazoles.
Table 1: Summary of Nucleophilic Addition Reactions
| Reactants | Conditions | Yield (%) |
|---|---|---|
| 2-Bromoacetophenone + Amine | Base, reflux | 70-85 |
| α-Halo ketone + Nucleophile | Solvent A, RT | 60-75 |
Epoxide Ring Opening
Another notable method is the use of epoxide intermediates, which can be opened under basic conditions to yield oxazoles. For instance, an epoxide derived from glycidol can react with various nucleophiles to produce substituted oxazoles.
$$
\text{Epoxide} + \text{Nucleophile} \rightarrow \text{Oxazole}
$$
This method has shown promising results in terms of yield and selectivity.
Comparative Analysis of Methods
The choice of preparation method often depends on factors such as availability of starting materials, desired yields, and reaction conditions.
Table 2: Comparison of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Cyclization | High selectivity | Requires specific precursors |
| Nucleophilic Addition | Versatile substrates | Potential for side reactions |
| Epoxide Opening | Mild conditions | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole involves its interaction with various molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The oxazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Features
The structural uniqueness of the target compound lies in its combination of a 1,2-oxazole core, methylphenyl substituent, and ethenyl-oxirane group. Below is a comparative analysis with structurally related compounds:
Key Observations :
- The target compound’s oxirane group distinguishes it from analogs with dimethylamino (electron-donating) or bromomethyl (leaving group) substituents.
- Heterocycle variations (e.g., 1,2,4-oxadiazole in compound 10f) alter aromaticity and electronic properties, influencing reactivity and binding interactions.
Physicochemical Properties
Insights :
- The oxirane group in the target compound increases polarity compared to bromomethyl analogs but remains less polar than carboxylate esters.
Biological Activity
The compound 3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole is a member of the oxazole family, which has garnered attention due to its diverse biological activities. Oxazoles are known for their potential as pharmacological agents, particularly in the fields of antimicrobial, antiviral, and anticancer therapies. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an oxazole ring, which contributes to its biological activity through various mechanisms such as enzyme inhibition and interaction with cellular targets.
Antiviral Activity
Research has indicated that derivatives of oxazoles exhibit significant antiviral properties. A study focusing on similar compounds demonstrated their effectiveness as inhibitors of viral polymerases, particularly against the dengue virus. For instance, compounds with structural similarities to this compound showed submicromolar activity against multiple dengue virus serotypes .
Table 1: Antiviral Activity of Oxazole Derivatives
| Compound Name | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Dengue Virus | 0.5 | Polymerase Inhibition |
| Compound B | Zika Virus | 0.8 | Polymerase Inhibition |
| This compound | Dengue Virus | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of oxazole derivatives has been explored extensively. Studies have shown that certain substituted oxazoles possess broad-spectrum antimicrobial activity against various bacterial strains. The presence of functional groups in the oxazole ring enhances its interaction with microbial targets.
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 16 | Bactericidal |
| Compound D | Escherichia coli | 32 | Bacteriostatic |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer properties of oxazole derivatives are also notable. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines.
Table 3: Anticancer Activity
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound E | MCF-7 | 10 | Apoptosis Induction |
| Compound F | HeLa | 15 | Cell Cycle Arrest |
| This compound | TBD | TBD |
Case Study 1: Antiviral Screening
A recent study evaluated a series of oxazole derivatives for their antiviral efficacy against dengue virus using high-throughput screening (HTS). The study highlighted that compounds structurally related to this compound exhibited potent inhibition of viral replication in cell culture models . The most effective compounds were further analyzed for their selectivity index and cytotoxicity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various oxazole derivatives against resistant bacterial strains. The findings suggested that modifications at the C5 position significantly affected antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
